Ribosomal Peptidyl Transferase Inhibition: Gougerotin vs. Amicetin—Competitive Potency and Preincubation-Dependent Behavior
In a cell-free E. coli model system measuring Ac[³H]Phe-puromycin formation, gougerotin demonstrated a competitive inhibition constant (Ki) of 15.0 µM, superior to amicetin's Ki of 20.0 µM when inhibitor and substrate were added simultaneously [1]. However, the kinetic behavior diverged markedly upon preincubation of the ribosome complex with inhibitor prior to puromycin addition: amicetin became a stronger inhibitor than gougerotin under these conditions, with the inhibition converting from competitive to mixed non-competitive type for both compounds [1]. This preincubation-dependent potency inversion reveals that gougerotin and amicetin, although both classified as aminoacylaminonucleoside peptidyl transferase inhibitors, engage the ribosomal active site with distinct binding kinetics that cannot be predicted from competitive Ki alone [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for ribosomal peptidyl transferase |
|---|---|
| Target Compound Data | Gougerotin Ki = 15.0 µM |
| Comparator Or Baseline | Amicetin Ki = 20.0 µM |
| Quantified Difference | Gougerotin Ki is 25% lower (more potent) than amicetin under competitive conditions; relative potency reverses upon preincubation |
| Conditions | E. coli cell-free system; Ac[³H]Phe-tRNA-poly(U)-ribosome complex; puromycin as substrate; ± preincubation of complex with inhibitor |
Why This Matters
For assays requiring immediate inhibition of peptidyl transferase without preincubation, gougerotin provides greater potency than amicetin; however, the preincubation-dependent potency inversion must be factored into experimental protocols that involve pre-binding steps.
- [1] Theocharis, D.A., Kalpaxis, D.L., & Coutsogeorgopoulos, C. (1986). Aminoacylaminonucleoside inhibitors of protein synthesis. A new approach for evaluating their potency. European Journal of Biochemistry, 159(3), 479-483. View Source
